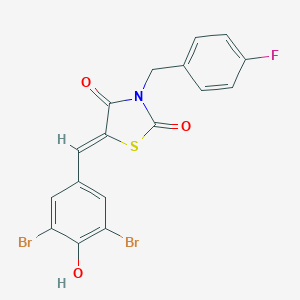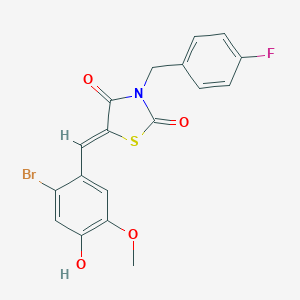
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DBHBFT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. In
作用機序
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer, anti-inflammatory, and anti-diabetic properties through various molecular pathways. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. In addition, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases. Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
実験室実験の利点と制限
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties, which makes it a valuable tool for research in these areas.
However, there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments. The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects are not well established, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the molecular pathways involved in the anti-cancer, anti-inflammatory, and anti-diabetic properties of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This could provide a better understanding of the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and identify potential targets for drug development.
Another future direction is to study the effects of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on human subjects. This could provide valuable information on the safety and efficacy of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent. Furthermore, it could help to identify potential side effects and drug interactions.
Conclusion:
In conclusion, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but there are also limitations to using 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in research. There are several future directions for research on 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including investigating the molecular pathways involved in its therapeutic properties and studying its effects on human subjects.
合成法
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized through the reaction of 3,5-dibromo-4-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction mixture is heated under reflux for several hours until the product is obtained. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, particularly in breast cancer and colon cancer. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Furthermore, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of inflammatory cytokines in adipose tissue, which is involved in the development of insulin resistance.
特性
製品名 |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H10Br2FNO3S |
分子量 |
487.1 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10Br2FNO3S/c18-12-5-10(6-13(19)15(12)22)7-14-16(23)21(17(24)25-14)8-9-1-3-11(20)4-2-9/h1-7,22H,8H2/b14-7- |
InChIキー |
SYXCGECALPWAHK-AUWJEWJLSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)

![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)